molecular formula C15H8O4 B13516939 13-Hydroxy-8,17-dioxatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(10),2(7),3,5,11(16),12,14-heptaen-9-one

13-Hydroxy-8,17-dioxatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(10),2(7),3,5,11(16),12,14-heptaen-9-one

Cat. No.: B13516939
M. Wt: 252.22 g/mol
InChI Key: GZDCGGXLMCSKQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 13-Hydroxy-8,17-dioxatetracyclo[8.7.0.0{2,7}.0{11,16}]heptadeca-1(10),2(7),3,5,11(16),12,14-heptaen-9-one typically involves multiple steps, including cyclization and oxidation reactions. One common synthetic route involves the cyclization of a suitable precursor, followed by oxidation to introduce the hydroxyl and ketone functional groups . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and specific reaction conditions to achieve the desired product.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and electrophiles like nitric acid or halogens. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

13-Hydroxy-8,17-dioxatetracyclo[8.7.0.0{2,7}.0{11,16}]heptadeca-1(10),2(7),3,5,11(16),12,14-heptaen-9-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 13-Hydroxy-8,17-dioxatetracyclo[8.7.0.0{2,7}.0{11,16}]heptadeca-1(10),2(7),3,5,11(16),12,14-heptaen-9-one involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. Its anticancer properties may involve the induction of apoptosis or inhibition of cell proliferation .

Comparison with Similar Compounds

Similar compounds to 13-Hydroxy-8,17-dioxatetracyclo[8.7.0.0{2,7}.0{11,16}]heptadeca-1(10),2(7),3,5,11(16),12,14-heptaen-9-one include:

The uniqueness of 13-Hydroxy-8,17-dioxatetracyclo[8.7.0.0{2,7}.0

Properties

Molecular Formula

C15H8O4

Molecular Weight

252.22 g/mol

IUPAC Name

8-hydroxy-[1]benzofuro[3,2-c]chromen-6-one

InChI

InChI=1S/C15H8O4/c16-8-5-6-12-10(7-8)13-14(18-12)9-3-1-2-4-11(9)19-15(13)17/h1-7,16H

InChI Key

GZDCGGXLMCSKQV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C4=C(O3)C=CC(=C4)O)C(=O)O2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.